molecular formula C4H8Cl2N4O2 B2545671 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride CAS No. 1909319-29-4

2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

Cat. No.: B2545671
CAS No.: 1909319-29-4
M. Wt: 215.03
InChI Key: RAXKJBUAQKHPHR-UHFFFAOYSA-N
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Description

2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride: is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetic acid moiety. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride typically involves the reaction of 3-amino-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall process efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the triazole ring.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Primary amine derivatives.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

Chemistry: 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a viable therapeutic strategy .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its importance in the chemical industry .

Comparison with Similar Compounds

    3-amino-1H-1,2,4-triazole: A closely related compound with similar structural features but lacking the acetic acid moiety.

    1,2,4-triazole-3-thiol: Another triazole derivative with a thiol group instead of an amino group.

    1,2,4-triazole-3-carboxylic acid: A triazole compound with a carboxylic acid group at the 3-position.

Uniqueness: 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is unique due to the presence of both an amino group and an acetic acid moiety attached to the triazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.2ClH/c5-4-6-2-8(7-4)1-3(9)10;;/h2H,1H2,(H2,5,7)(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXKJBUAQKHPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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